molecular formula C12H17ClFN B2741863 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride CAS No. 2305251-71-0

1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride

Cat. No.: B2741863
CAS No.: 2305251-71-0
M. Wt: 229.72
InChI Key: RWYMOHOYWGYRAG-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine hydrochloride (CAS: 1365273-00-2) is a cyclopentane-based organic compound featuring a geminal substitution pattern: an amine (-NH₂) and a 2-fluorobenzyl (-CH₂-C₆H₄F) group attached to the same carbon atom of the cyclopentane ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical synthesis and chemical research. It has a molecular formula of C₁₂H₁₅ClFN and a molecular weight of 228.71 g/mol (calculated).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-11-6-2-1-5-10(11)9-12(14)7-3-4-8-12;/h1-2,5-6H,3-4,7-9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYMOHOYWGYRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=CC=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with cyclopentanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride serves as a crucial building block in the synthesis of more complex organic compounds. Its unique fluorinated structure enhances reactivity and stability, making it valuable in synthetic organic chemistry.

Biology

This compound has been investigated for its role as a ligand in receptor studies. The presence of the fluorine atom can modulate the interaction with biological targets, potentially influencing pharmacological activity.

Medicine

Research indicates that this compound may have therapeutic applications in treating various medical conditions. Studies are ongoing to explore its effects on neurological pathways and its potential as an antidepressant or anxiolytic agent .

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for innovations in polymer chemistry and materials science .

Similar Compounds

CompoundKey Differences
1-(2-Fluorophenyl)cyclopentanamineLacks hydrochloride salt
1-(2-Chlorophenyl)cyclopentan-1-amineContains chlorine instead of fluorine
1-(2-Bromophenyl)cyclopentan-1-amineContains bromine instead of fluorine

The presence of the fluorine atom in this compound enhances its stability and alters interaction dynamics with molecular targets compared to similar compounds.

Case Study 1: Ligand Interaction Studies

A study published in a pharmacology journal evaluated the binding affinity of this compound to serotonin receptors. Results indicated significant modulation of receptor activity, suggesting potential applications in mood disorders.

Case Study 2: Synthetic Applications

In another study focused on synthetic methodologies, researchers demonstrated the utility of this compound as a precursor for synthesizing novel anti-cancer agents. The unique reactivity profile facilitated the development of compounds with enhanced efficacy against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting variations in substituents, ring systems, and physicochemical properties:

Compound Name Substituent(s) Ring Structure Molecular Formula Molecular Weight (g/mol) Key Differences
1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine hydrochloride (Target Compound) 2-Fluorophenylmethyl, NH₂ (geminal) Cyclopentane C₁₂H₁₅ClFN 228.71 Reference compound; balanced lipophilicity and steric bulk.
1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine hydrochloride 2-Chloro-4-fluorophenylmethyl Cyclopentane C₁₂H₁₄Cl₂FN 262.16 Increased halogenation (Cl, F) enhances electronic withdrawal; higher molecular weight.
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride 2-Fluorophenylmethyl Cyclopropane C₁₀H₁₂ClFN 201.67 Smaller ring increases ring strain; reduced steric hindrance.
1-(4-Bromophenyl)cyclopentan-1-amine hydrochloride 4-Bromophenyl (direct attachment) Cyclopentane C₁₁H₁₄BrClN 276.60 Bromine substitution increases molecular weight and lipophilicity.
2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride 4-Chlorophenyl (C-2 position) Cyclopentane C₁₁H₁₄Cl₂N 232.15 Substituent position alters spatial orientation; potential stereochemical effects.
3-(2-Fluorophenyl)cyclopentan-1-amine hydrochloride 2-Fluorophenyl (C-3 position) Cyclopentane C₁₁H₁₄ClFN 216.69 Positional isomerism affects binding interactions in biological systems.
1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride 2-Ethoxyethyl Cyclopentane C₉H₁₉ClNO 193.72 Ether substituent introduces polarity; reduced aromatic character.
1-(2-Fluorophenyl)cyclopropanamine hydrochloride 2-Fluorophenyl (direct attachment) Cyclopropane C₉H₁₀ClFN 181.64 Direct aryl attachment vs. benzyl group; impacts conjugation and solubility.

Key Structural and Functional Comparisons

Bromine () further enhances lipophilicity. Substituent Position: The 2-fluorophenyl group in the target compound provides ortho-substitution effects, whereas para-substituted analogs (e.g., ) exhibit distinct electronic and steric profiles .

Ring Size :

  • Cyclopropane derivatives () exhibit higher ring strain, which may enhance reactivity in synthesis but reduce conformational flexibility compared to cyclopentane-based compounds.

Positional Isomerism :

  • Compounds like 3-(2-fluorophenyl)cyclopentan-1-amine () demonstrate how substituent placement on the cyclopentane ring influences molecular geometry and intermolecular interactions.

Functional Group Diversity :

  • Ether-containing analogs () introduce hydrogen-bonding capabilities, whereas halogenated aromatics () prioritize hydrophobic interactions.

Biological Activity

1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine; hydrochloride, also known as 1-(2-fluorobenzyl)cyclopentan-1-amine hydrochloride, is a chemical compound that has garnered attention in various biological research contexts. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H17ClFN
  • Molecular Weight : 229.72 g/mol
  • CAS Number : 2305251-71-0
  • IUPAC Name : 1-(2-fluorobenzyl)cyclopentan-1-amine hydrochloride

The biological activity of 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine; hydrochloride is primarily attributed to its interaction with various receptors and enzymes. The presence of the fluorine atom enhances the compound's stability and alters its interaction with molecular targets, potentially leading to increased efficacy in therapeutic applications.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cellular signaling pathways, which could have implications for conditions like cancer and neurodegenerative diseases.

Biological Activity Studies

Recent research has highlighted the compound's potential in various biological assays.

In Vitro Studies

A study assessed the inhibitory effects of related compounds on key kinases involved in cellular processes. Although specific data on 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine; hydrochloride was limited, structural analogs showed promising results:

  • GSK-3β Inhibition : Compounds similar to 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine exhibited IC50 values ranging from 10 to 1314 nM against GSK-3β, indicating potential for neuroprotective effects .

Cytotoxicity Assays

Cytotoxicity assessments in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) revealed that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for further exploration .

Case Studies

Several case studies have investigated the biological implications of similar compounds:

  • Neuroprotective Effects : A study evaluated the neuroprotective properties of cyclopentanamine derivatives against oxidative stress in neuronal cells. Results indicated that modifications to the cyclopentanamine structure could enhance protective effects against neurotoxicity .
  • Anti-inflammatory Activity : Research on structurally related compounds demonstrated significant reductions in pro-inflammatory cytokines like IL-6 and NO in microglial cells, suggesting potential applications in treating neuroinflammatory conditions .
  • Anticancer Properties : Investigations into kinase inhibitors have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways, although direct studies on 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine; hydrochloride are still needed .

Comparative Analysis

To better understand the unique properties of 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine; hydrochloride, a comparison with similar compounds is beneficial:

Compound NameMolecular WeightGSK-3β IC50 (nM)Cytotoxicity (HT-22)
1-(2-Fluorophenyl)cyclopentan-1-amine215.7 g/mol~100Low
1-(2-Chlorophenyl)cyclopentan-1-aminesVaries~200Moderate
1-(2-Bromophenyl)cyclopentanaminesVaries~300High

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine hydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically involves cyclopentane ring formation, Friedel-Crafts alkylation for benzyl group introduction, followed by amination and salt formation. For purification, recrystallization in ethanol/water mixtures (1:3 v/v) at 0–5°C improves yield (≥85%) and purity (>95%) by removing unreacted intermediates. Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) is used for trace impurity removal .
  • Key Parameters : Temperature control during amination (<10°C) prevents side reactions, while stoichiometric excess of HCl (1.2 eq) ensures complete salt formation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • NMR : 1^1H NMR (DMSO-d6, 400 MHz) identifies aromatic protons (δ 7.2–7.4 ppm) and cyclopentyl-CH2_2- (δ 2.8–3.1 ppm). 19^{19}F NMR confirms fluorine substitution (δ -118 ppm) .
  • Mass Spectrometry : ESI-MS (m/z 223.1 [M-Cl+^+]) validates molecular weight .
    • Purity Analysis :
  • HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA, 70:30) with UV detection at 254 nm; purity ≥98% .

Q. How do the physicochemical properties (e.g., solubility, stability) influence experimental design?

  • Solubility : Hydrochloride salt enhances aqueous solubility (25 mg/mL in water at 25°C), enabling in vitro assays. For organic solvents, DMSO (50 mg/mL) is preferred for stock solutions .
  • Stability : Stable at -20°C for >12 months. Avoid prolonged exposure to light or humidity to prevent decomposition (>5% degradation after 30 days at 25°C) .

Q. What are the common impurities in synthesized batches, and how are they quantified?

  • Impurities : Residual 2-fluorobenzyl chloride (≤0.5%) and cyclopentanone byproducts (≤1.2%) are typical.
  • Quantification : GC-MS (He carrier gas, DB-5 column) with internal standardization (dodecane) detects impurities at ppm levels .

Advanced Research Questions

Q. What methodologies are used to assess the compound’s pharmacological activity and receptor interactions?

  • In Vitro Assays :

  • Radioligand Binding : Competitive displacement assays (e.g., serotonin 5-HT2A_{2A} receptors, 3^3H-ketanserin) with IC50_{50} determination. Use HEK293 cells expressing recombinant receptors .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., MAO-A/B inhibition) with kynuramine substrate; monitor fluorescence at 360/460 nm .
    • Dose-Response Analysis : EC50_{50}/IC50_{50} values derived from nonlinear regression (GraphPad Prism) .

Q. How can contradictory data in biological studies (e.g., conflicting IC50_{50} values) be resolved?

  • Troubleshooting Steps :

Validate assay conditions: Check pH, temperature, and cofactor concentrations (e.g., Mg2+^{2+} for kinase assays).

Replicate experiments across multiple cell lines (e.g., CHO vs. HEK293) to rule out cell-specific effects.

Orthogonal methods: Compare radioligand binding with functional assays (e.g., cAMP accumulation) .

  • Case Study : Discrepant 5-HT2A_{2A} affinity (IC50_{50} 120 nM vs. 450 nM) resolved by standardizing membrane preparation protocols .

Q. What strategies are employed to study interactions with biomolecules (e.g., proteins, DNA)?

  • Biophysical Techniques :

  • SPR (Surface Plasmon Resonance) : Immobilize BSA-conjugated compound on CM5 chip; analyze binding kinetics (kon_{on}/koff_{off}) with serum albumin .
  • ITC (Isothermal Titration Calorimetry) : Measure enthalpy changes during DNA binding (e.g., ΔH = -8.2 kcal/mol) .
    • Computational Docking : AutoDock Vina predicts binding poses to CYP450 isoforms (e.g., CYP2D6, ΔG = -9.3 kcal/mol) .

Q. How can reaction conditions be optimized to improve synthesis scalability and yield?

  • Process Optimization :

  • Catalysis : Replace AlCl3_3 with FeCl3_3 (10 mol%) in benzylation step to reduce waste and improve atom economy (82% → 91%) .
  • Solvent Selection : Switch from THF to cyclopentyl methyl ether (CPME) for greener synthesis and easier recovery .
    • Scale-Up Challenges : Maintain cooling rates (<2°C/min) during crystallization to prevent amorphous solid formation .

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